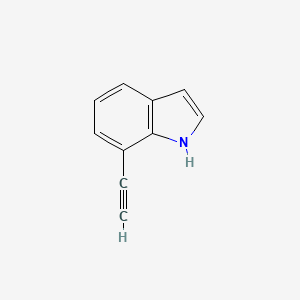

7-Ethynyl-1H-indole

説明

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole ring system is a ubiquitous and privileged scaffold in the realm of organic chemistry. rsc.org Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its biological and chemical significance. ijpsr.comopenmedicinalchemistryjournal.com The indole core is a key structural component in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological processes. rsc.orgmdpi.com

In the context of modern organic synthesis, the indole scaffold serves as a versatile template for the construction of complex molecular architectures. Its rich chemistry allows for functionalization at various positions, enabling the generation of diverse libraries of compounds for drug discovery and other applications. mdpi.comnih.gov Numerous blockbuster drugs, including the anti-inflammatory agent Indomethacin and the antimigraine drug Sumatriptan, feature an indole core, attesting to its therapeutic relevance. The continuous development of novel synthetic methodologies for the construction and modification of indole scaffolds remains a vibrant area of research, driven by the ever-present demand for new chemical entities with tailored properties. rsc.org

Importance of Ethynyl (B1212043) Functionalization in Chemical Building Blocks

The ethynyl group (–C≡CH) is a highly valuable functional group in the design of chemical building blocks. researchgate.net Its rigid, linear geometry and electron-rich triple bond impart unique structural and electronic properties to molecules. One of the most significant attributes of the ethynyl group is its participation in a wide range of chemical transformations, most notably in carbon-carbon bond-forming reactions.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the construction of complex organic molecules. rsc.orgnih.gov Additionally, the ethynyl group can undergo cycloaddition reactions, such as the "click" reaction (copper-catalyzed azide-alkyne cycloaddition), which is widely used in bioconjugation, materials science, and drug discovery for its high efficiency and selectivity. The ability to engage in these diverse and robust reactions makes ethynyl-functionalized molecules highly sought-after intermediates in organic synthesis. researchgate.net

Unique Reactivity and Synthetic Challenges at the Indole C7 Position

While the indole scaffold is readily functionalized at the C2 and C3 positions of the pyrrole (B145914) ring due to the inherent electronic properties of the heterocycle, selective modification of the benzene (B151609) ring, particularly at the C7 position, presents a significant synthetic challenge. acs.orgrsc.orgacs.org The C7 position is sterically hindered by the adjacent pyrrole ring and is generally less reactive towards electrophilic substitution compared to other positions on the carbocyclic ring. acs.orgnih.gov

Overcoming this challenge has been a focus of considerable research effort. acs.orgnih.gov Strategies often involve the use of directing groups attached to the indole nitrogen (N1 position) to steer metal catalysts to the C7-H bond for subsequent functionalization. acs.orgacs.orgnih.gov These methods have enabled a range of transformations at the C7 position, including arylation, olefination, acylation, and silylation. acs.orgnih.gov However, these approaches can require harsh reaction conditions and the use of expensive transition metal catalysts, which can be a limitation for large-scale synthesis. acs.org The development of more efficient and sustainable methods for the selective functionalization of the indole C7 position remains an active area of investigation. acs.orgresearchgate.net

Overview of Current Research Trajectories for 7-Ethynyl-1H-indole

This compound stands at the intersection of the versatile indole scaffold and the reactive ethynyl group, making it a valuable building block for a variety of applications. Current research trajectories for this compound are primarily focused on leveraging its unique structure for the synthesis of novel bioactive molecules and functional materials.

In medicinal chemistry, this compound serves as a precursor for the synthesis of more complex indole derivatives with potential therapeutic applications. The ethynyl group can be elaborated through various coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships. For instance, it can be used to synthesize novel kinase inhibitors or compounds that target other biological pathways implicated in disease.

In materials science, the rigid, rod-like structure imparted by the ethynyl group makes this compound an attractive monomer for the synthesis of conjugated polymers and organic electronic materials. These materials may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The indole moiety itself can contribute to the electronic properties and intermolecular interactions of the resulting materials.

The development of new synthetic routes to this compound and its derivatives is also an ongoing area of research. researchgate.net More efficient and scalable syntheses will facilitate its broader use in both academic and industrial research.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₇N |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 1057670-22-0 |

| Appearance | Solid |

| InChI Key | ISZUMLLSBKWXNH-UHFFFAOYSA-N |

A second table highlights the different types of chemical reactions the ethynyl group can participate in.

| Reaction Type | Description |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides. |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition to form triazoles. |

| Cycloaddition Reactions | Participation in various pericyclic reactions to form new ring systems. |

| Hydration | Addition of water across the triple bond to form a ketone. |

| Reduction | Conversion of the alkyne to an alkene or alkane. |

Structure

3D Structure

特性

IUPAC Name |

7-ethynyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZUMLLSBKWXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Ethynyl 1h Indole and Its Derivatives

Regioselective C7-Functionalization Strategies

Achieving selectivity at the C7 position of the indole (B1671886) ring is a significant synthetic challenge due to the intrinsic reactivity of the C2 and C3 positions within the pyrrole (B145914) moiety. chim.itacs.orgnih.gov To overcome this, chemists have devised innovative strategies, primarily centered around directed C-H activation and cross-coupling reactions.

Directed C–H Activation/Alkynylation Approaches

Directed C-H activation has emerged as a powerful tool for introducing functional groups at specific, otherwise unreactive, positions on a molecule. This approach utilizes a directing group, temporarily installed on the indole nitrogen, to steer a metal catalyst to the desired C-H bond.

A variety of transition metals have been successfully employed to catalyze the C7-alkynylation of indoles. Palladium catalysts, in particular, have been shown to be effective for the direct C7-arylation of indoles when paired with a suitable directing group and a pyridine-type ligand. nsfc.gov.cnnih.gov This success laid the groundwork for other C-H functionalizations at this position.

Rhodium catalysts have also proven valuable for the regioselective C7-functionalization of indoles. nih.govthieme-connect.comnottingham.ac.uk For instance, rhodium-catalyzed methods have been developed for the direct alkenylation of N-pivaloylindoles at the C7 position. nih.gov Similarly, iridium-catalyzed reactions have been utilized for C7-borylation and sulfonamidation, demonstrating the versatility of this metal in targeting the C7-H bond. acs.orgrsc.org More recently, cobalt(III) catalysis has been explored for the directed C7-alkynylation of indolines, the reduced form of indoles. acs.org

The choice of the directing group is paramount in achieving high regioselectivity for C7-functionalization. acs.orgnih.gov These groups coordinate to the transition metal catalyst, forming a metallacycle that positions the catalyst in close proximity to the C7-H bond, thereby favoring its activation over the more electronically favored C2 and C3 positions. nsfc.gov.cn

A range of directing groups have been investigated, with their steric and electronic properties playing a crucial role in the reaction's outcome. Sterically bulky directing groups, such as the N-pivaloyl group, have been shown to favor the formation of a six-membered metallacycle required for C7 activation over the five-membered metallacycle that would lead to C2 functionalization. chim.itnih.govthieme-connect.com Other effective directing groups include N-P(O)tBu2, which has been instrumental in palladium-catalyzed C7-arylation, and various silyl (B83357) and sulfur-containing groups. acs.orgnih.govnsfc.gov.cnacs.orgosaka-u.ac.jp The N-SCy group, for example, has been used in rhodium-catalyzed C7-alkenylation and is noted for its ease of installation and removal. acs.org

| Directing Group | Metal Catalyst | Functionalization | Reference |

| N-Pivaloyl | Rhodium | Alkenylation, Alkylation | nih.gov |

| N-P(O)tBu2 | Palladium | Arylation | acs.orgnsfc.gov.cn |

| N-silyl | Iridium | Borylation | acs.org |

| N-SCy | Rhodium | Alkenylation | acs.org |

| N-imino | Rhodium | Olefination | nottingham.ac.uk |

Cross-dehydrogenative coupling (CDC) reactions represent an atom-economical approach to forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. chim.itsci-hub.semdpi.com While CDC reactions on indoles often occur at the C2 or C3 positions, the use of directing groups can steer this reactivity towards the C7 position. chim.it

For instance, palladium-catalyzed CDC reactions have been developed for the direct alkynylation of indoles. chim.it Although initial examples showed a preference for the C2 position, strategic placement of directing groups can, in principle, redirect this functionalization to C7. The development of site-selective CDC reactions at the less reactive benzenoid positions of indole remains an active area of research. chim.it

Cross-Coupling Reactions for Ethynyl (B1212043) Group Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a reliable method for forming carbon-carbon bonds. The introduction of an ethynyl group at the C7 position of an indole is frequently accomplished using the Sonogashira coupling reaction.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. lucp.netorganic-chemistry.org To synthesize 7-ethynyl-1H-indole via this method, a 7-haloindole (typically 7-iodo- or 7-bromoindole) is coupled with a suitable alkyne source.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org A common alkyne partner is trimethylsilylacetylene, which introduces a protected ethynyl group. The trimethylsilyl (B98337) (TMS) group can then be easily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne, this compound. chemicalbook.comgelest.com

The efficiency and selectivity of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, base, and solvent. lucp.net For substrates with multiple halide substituents, the reaction can be regioselective, with the alkyne typically adding to the site of the more reactive halide (I > Br > Cl). libretexts.org

| Indole Substrate | Alkyne | Catalyst System | Product | Reference |

| 7-Iodo-1H-indole | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 7-((Trimethylsilyl)ethynyl)-1H-indole | chemicalbook.com |

| 7-Bromo-1H-indole | Phenylacetylene | Pd(OAc)2, PPh3, CuI, Et3N | 7-(Phenylethynyl)-1H-indole | organic-chemistry.org |

| 7-Iodo-1H-indole | Ethynylbenzene | Pd(PPh3)4, CuI, piperidine | 7-(Phenylethynyl)-1H-indole | nih.gov |

Utilization of Pre-functionalized Indole Scaffolds

One of the most direct approaches to this compound involves the use of an indole ring that has been "pre-functionalized" at the C7 position. This pre-functionalization typically involves either installing a halogen atom to enable cross-coupling reactions or attaching a directing group to the indole nitrogen to guide C-H activation selectively to the C7 position.

A cornerstone of this approach is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide, typically catalyzed by palladium and copper complexes. nih.gov In this context, a C7-halogenated indole, such as 7-bromo-1H-indole or 7-iodo-1H-indole, serves as the key starting material. mdpi.com The synthesis of these precursors, for example 7-iodo-1H-indole, can be achieved from commercially available materials, which are then subjected to coupling with an appropriate acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. mdpi.com

A more modern and atom-economical strategy involves the use of directing groups to facilitate the direct C-H alkynylation of the indole C7-H bond, bypassing the need for prior halogenation. chim.it This method relies on attaching a specific functional group to the indole nitrogen (N1 position), which then coordinates to a transition metal catalyst and directs it to the proximal C7-H bond. nih.govacs.org Various transition metals, including iridium, cobalt, and rhodium, have been successfully employed for the C7-alkynylation of N-protected indolines, which can then be oxidized to the corresponding indole derivatives. acs.orgacs.orgnih.gov For instance, an iridium-catalyzed method facilitates the direct C7-selective C–H alkynylation of indolines at room temperature. acs.org Similarly, rhodium(III) catalysis has been used for the regioselective C-H alkynylation of indolines using a removable pyridinyl directing group. nih.gov The choice of directing group is crucial for achieving high C7 selectivity, with sterically bulky groups often favoring the formation of the required six-membered metallacycle intermediate for C7 activation. chim.itnsfc.gov.cn

Table 1: Catalytic Systems for Directing Group-Assisted C7-Alkynylation of Indole Derivatives

| Catalyst System | Directing Group | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Iridium(III) Complex | Not specified | Indoline | First Ir-catalyzed C7-selective C-H alkynylation of indolines at room temperature. | acs.org |

| Cobalt(III) Complex | Not specified | Indoline | Directed C7-alkynylation using easily accessible bromoalkynes. | acs.org |

| Rhodium(III) Complex | Pyridinyl (removable) | Indoline | Provides access to C7-functionalized indolines with broad functional group tolerance. | nih.gov |

| Iridium Complex | Sulfur-based | Indole | Direct alkynylation of the indole C7-position with exceptional site selectivity. | nih.gov |

**2.1.3. Alternative Synthetic Routes to C7-Ethynyl Indoles

Alternative strategies circumvent the challenges of direct C7-functionalization by constructing the indole ring system from precursors that already contain the required ethynyl group at the appropriate position.

A powerful method for constructing the indole framework involves the cyclization of substituted anilines. organic-chemistry.orgresearchgate.net To synthesize C7-ethynyl indoles, this strategy employs a para-substituted 2-alkynylaniline as the starting material. nih.gov A reported process involves a sequence of dearomatization, 1,2-addition by an organometallic reagent (like an organolithium or Grignard reagent), an aromatization-driven allylic rearrangement, and finally, a cyclization step to form the C7-functionalized indole. nih.gov

Another sophisticated approach involves the cyclization of a dianion of 2-ethynylaniline (B1227618). researchgate.net In this method, the treatment of an N-protected 2-ethynylaniline with a strong base generates a dianion. This intermediate then cyclizes to form a 2,3-dizincioindole, which is a stable intermediate that can be selectively functionalized at the C2 and C3 positions. researchgate.net While this specific method focuses on C2/C3 functionalization after cyclization, the underlying principle of forming the indole ring from an ethynyl-aniline precursor is a key alternative synthetic design.

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. While direct metal-free C7-alkynylation remains a significant challenge, innovative strategies have emerged to functionalize the C7 position without transition metals, creating precursors for the ethynyl group. nih.govacs.org

A notable metal-free strategy is chelation-assisted C-H borylation. nih.govacs.org This method uses simple BBr₃ under mild conditions. By installing a pivaloyl directing group on the indole nitrogen, the boron species can be selectively delivered to the C7 position. nih.govacs.org This process occurs without any metal catalyst and provides a C7-borylated indole. The resulting carbon-boron bond is highly versatile and can be converted into a carbon-carbon triple bond through subsequent, standard cross-coupling reactions, thus providing an indirect but effective metal-free route to a C7-ethynyl indole precursor. This approach has also been extended to the synthesis of C7-borylated indolines directly from N-H-indoles in a one-pot process. nih.gov

Alternative Synthetic Routes to C7-Ethynyl Indoles

Comparative Analysis of Site-Selectivity Challenges: C7 versus C2/C3 Positions of Indole

The functionalization of the indole ring is a classic problem in heterocyclic chemistry, defined by the distinct reactivity of its different positions. The pyrrole part of the molecule (C2 and C3) is inherently electron-rich and thus more susceptible to electrophilic attack and many metal-catalyzed C-H functionalization reactions than the carbocyclic benzene (B151609) portion (C4-C7). chim.itnih.gov

The C3 position is typically the most reactive site for electrophilic substitution. chim.it In metal-catalyzed C-H activation reactions that proceed via coordination to the N1-H bond or a directing group on the nitrogen, the C2 position is often favored. This preference is due to the kinetic favorability of forming a five-membered metallacycle intermediate through C-H cleavage at the C2 position. nsfc.gov.cn In contrast, activation at the C7 position requires the formation of a larger and generally less stable six-membered metallacycle, presenting a significant energetic barrier. nsfc.gov.cn

Overcoming this intrinsic reactivity to achieve selective functionalization at the less reactive C7 position is a primary challenge. chim.itnih.govacs.org The most successful strategy involves the installation of carefully designed directing groups on the indole nitrogen. nsfc.gov.cn Sterically hindered directing groups, such as the di-tert-butylphosphinoyl (P(O)tBu₂) group, can restrict the rotation of the N-P bond. nsfc.gov.cn This restriction raises the activation energy for the conformation required for C2 activation, thereby making the pathway to C7 activation via a six-membered metallacycle more competitive or even preferential. chim.itnsfc.gov.cn Therefore, while the C2/C3 positions are electronically and kinetically favored, C7 selectivity can be achieved through sterically controlled, directing-group-assisted catalysis.

Table 2: Comparison of Reactivity at Indole Positions

| Position | Inherent Reactivity | Reason | Strategy for Selective Functionalization |

|---|---|---|---|

| C3 | High | Most electron-rich site, favored for electrophilic substitution. | Classical electrophilic addition reactions. |

| C2 | Moderate-High | Electron-rich; kinetically favored in many directed C-H activations (forms 5-membered metallacycle). | Use of directing groups that favor 5-membered ring chelation; blocking of the C3 position. chim.itnsfc.gov.cn |

| C7 | Low | Part of the less reactive benzene core; kinetically disfavored in many directed C-H activations (requires 6-membered metallacycle). chim.itnsfc.gov.cn | Use of pre-functionalized (e.g., halogenated) indoles for cross-coupling; use of sterically demanding directing groups to favor 6-membered metallacycle formation. nih.govnsfc.gov.cn |

Chemical Reactivity and Derivatization of 7 Ethynyl 1h Indole

Reactions of the Ethynyl (B1212043) Moiety

The terminal alkyne is the most prominent functional handle for the elaboration of the 7-Ethynyl-1H-indole scaffold. Its reactivity is characterized by participation in cycloadditions and transition metal-catalyzed cross-coupling reactions.

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgacs.org This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgresearchgate.net The transformation involves the reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate. beilstein-journals.orgsigmaaldrich.com The resulting triazole ring is chemically stable, resistant to hydrolysis, oxidation, and reduction, making it an excellent and robust linker in medicinal chemistry and materials science. sigmaaldrich.comacs.org The reaction is tolerant of a wide array of functional groups and can often be performed in aqueous solvent systems. organic-chemistry.orglumiprobe.com

| Reactant (Azide) | Catalyst System | Product (1,4-Disubstituted-1,2,3-triazole) | Reference |

| Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1-(Benzyl)-4-(1H-indol-7-yl)-1,2,3-triazole | beilstein-journals.org |

| Phenyl Azide | [Cu(CH₃CN)₄]PF₆ | 1-(Phenyl)-4-(1H-indol-7-yl)-1,2,3-triazole | sigmaaldrich.com |

| 3-Azidopropan-1-ol | CuSO₄ / Sodium Ascorbate | 3-(4-(1H-indol-7-yl)-1,2,3-triazol-1-yl)propan-1-ol | organic-chemistry.org |

Beyond the CuAAC, the ethynyl group of this compound can participate in other cycloaddition reactions, notably the formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction. researchgate.net This process occurs between an electron-rich alkyne, such as an indole-substituted acetylene (B1199291), and a highly electron-deficient alkene, like tetracyanoethylene (B109619) (TCNE) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.netacs.org The reaction is believed to proceed through a stepwise [2+2] cycloaddition to form a cyclobutene (B1205218) intermediate, which then undergoes a concerted retroelectrocyclization to yield a stable, highly conjugated donor-acceptor chromophore. researchgate.net The use of an N-alkylated indole (B1671886) moiety can enhance the electron-donating ability of the alkyne, facilitating the reaction. acs.org These transformations are valuable for the synthesis of molecules with significant intramolecular charge-transfer (ICT) characteristics, which are of interest for applications in nonlinear optics and electronics. researchgate.netnih.gov

| Alkene Reactant | Product Type | Potential Application | Reference |

| Tetracyanoethylene (TCNE) | Tetracyanobutadiene (TCBD) derivative | Push-pull chromophore | researchgate.netacs.org |

| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | Dicyanoquinodimethane (DCNQ) derivative | Molecular electronics | researchgate.netacs.org |

The terminal C-H bond of the ethynyl group is acidic enough to participate in various cross-coupling reactions. The Sonogashira cross-coupling is a prominent example, enabling the C-C bond formation between this compound and a variety of aryl or vinyl halides. mdpi.com This palladium- and copper-cocatalyzed reaction is a powerful tool for constructing more complex molecular architectures. mdpi.comnih.gov The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. nih.gov Furthermore, under oxidative conditions, this compound can undergo Glaser coupling, a homocoupling reaction that yields a symmetric 1,4-disubstituted buta-1,3-diyne, specifically 1,4-di(1H-indol-7-yl)buta-1,3-diyne.

| Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| Iodobenzene | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | 7-((phenylethynyl)-1H-indole | mdpi.comnih.gov |

| 4-Bromotoluene | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | 7-((p-tolylethynyl)-1H-indole | mdpi.comnih.gov |

| (self-coupling) | Glaser Coupling | CuCl / TMEDA / O₂ | 1,4-di(1H-indol-7-yl)buta-1,3-diyne | beilstein-journals.org |

Reactivity of the Indole Core as Influenced by C7 Ethynyl Substitution

The indole ring system is classified as a π-excessive heterocycle, making it inherently rich in electrons and prone to electrophilic substitution. bhu.ac.in The site of electrophilic attack is typically the C3 position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate (a 3H-indolium cation) that preserves the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

The introduction of an electron-withdrawing ethynyl group at the C7 position influences this inherent reactivity. The primary effect is the deactivation of the benzene portion of the indole core toward electrophilic aromatic substitution, making functionalization at the C4, C5, and C6 positions more challenging than in unsubstituted indole. While the ethynyl group's electron-withdrawing effect also extends to the pyrrole ring, the C3 position generally remains the most nucleophilic and thus the preferred site for reactions with electrophiles. chim.itrsc.org Functionalization at other positions of the indole core, particularly the challenging C4 to C7 positions, often requires the use of directing groups and specialized catalytic systems to achieve site-selectivity. chim.itnih.gov For instance, achieving functionalization at the C7 position often necessitates blocking the C2 position and employing directing groups on the indole nitrogen to steer the reaction. researchgate.net

Mechanistic Studies of Electrophilic and Nucleophilic Functionalization Patterns

Mechanistic investigations into the functionalization of indoles, particularly at the less reactive C7 position, have provided valuable insights into reaction pathways. For transition metal-catalyzed C-H functionalization reactions at C7, a base-assisted internal electrophilic-type substitution (BIES) mechanism has been proposed. nih.gov This pathway involves the coordination of a directing group on the indole nitrogen to the metal center, followed by a base-assisted deprotonation and C-H activation event to form a metallacyclic intermediate. nih.gov

For C7 silylation reactions directed by a phosphorus(III) group, mechanistic experiments combined with Density Functional Theory (DFT) calculations have supported a pathway involving a cyclopalladated intermediate, highlighting the crucial role of the directing group in achieving high regioselectivity. researchgate.net

In contrast, the functionalization at the electron-rich C3 position typically follows a classical electrophilic aromatic substitution mechanism. rsc.org Studies on the direct selanylation of indoles, for example, support a pathway involving the formation of a Lewis adduct between a silver(I) catalyst and the selenium electrophile, which is then attacked by the nucleophilic C3 position of the indole. rsc.org These studies underscore the distinct mechanistic paradigms governing the reactivity at different positions of the indole nucleus, which are further modulated by substituents like the C7-ethynyl group.

Applications in Advanced Chemical Synthesis and Materials Science

7-Ethynyl-1H-indole as a Versatile Building Block for Complex Organic Architectures

The terminal alkyne functionality of this compound serves as a highly reactive handle for a variety of carbon-carbon bond-forming reactions, making it an invaluable building block for synthesizing complex organic structures. nih.govresearchgate.net One of the most prominent applications is in the Sonogashira cross-coupling reaction. nih.govmdpi.com This palladium-copper co-catalyzed reaction enables the coupling of the ethynyl (B1212043) group with aryl or vinyl halides, providing a direct route to extended π-conjugated systems. nih.govmdpi.com For example, Sonogashira coupling has been employed to synthesize various di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov The reaction's versatility is demonstrated by its compatibility with a range of aromatic alkynes bearing both electron-donating and electron-withdrawing substituents. nih.gov

Beyond traditional cross-coupling, the ethynyl group facilitates participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. This method is crucial for linking indole (B1671886) moieties to other molecular fragments, including purine (B94841) derivatives, to create complex heterocyclic systems. researchgate.net

Furthermore, this compound and its derivatives are key precursors for intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, gold-catalyzed reactions of 2-ethynylaryl acetonitriles can lead to the formation of novel benzo nih.govgoogle.comindolizino[2,3,4,5-ija]quinazoline derivatives through the initial formation of a 7-formylindole intermediate. rsc.org Similarly, palladium-catalyzed cyclization of 2-alkynylanilines, which can be prepared from the Sonogashira coupling of 2-haloanilines with terminal alkynes, is a well-established method for synthesizing the indole scaffold itself, highlighting the foundational role of ethynyl precursors. researchgate.net

These synthetic strategies allow for the construction of a diverse array of molecules, from medicinally relevant scaffolds to large, π-conjugated polyaromatic compounds with tailored properties. nih.govrsc.org

Development of Opto-Electronic Materials

The incorporation of the this compound motif into organic molecules has proven to be a successful strategy for developing novel materials for opto-electronic applications. The indole nucleus acts as a strong electron-donating group, which, when combined with the π-conjugating ethynyl linker, facilitates the creation of materials with tunable electronic properties suitable for various devices. acs.orgresearchgate.net

The combination of the electron-rich indole donor and the ethynyl π-bridge is fundamental to constructing donor-π-acceptor (D-π-A) chromophores. In these systems, the indole moiety serves as the electron donor, the ethynyl group acts as part of the conjugated spacer, and an electron-accepting group is attached at the other end. This molecular design induces an intramolecular charge-transfer (ICT) character, which is crucial for tuning the absorption and emission properties of the molecule. acs.org

By systematically varying the acceptor strength and the length or nature of the π-conjugated bridge, the HOMO and LUMO energy levels can be precisely controlled. acs.orgdiva-portal.org This allows for the rational design of chromophores with absorption maxima spanning the visible and even near-infrared (NIR) regions. acs.org For instance, N-methyl indole has been successfully used as a new donor group to activate alkynes for [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with strong acceptors like tetracyanoethylene (B109619) (TCNE), yielding push-pull chromophores with λmax values ranging from 378 to 658 nm. acs.org

Table 1: Examples of Synthesized Indole-Based Push-Pull Chromophores and their Spectroscopic Data

| Donor Moiety | Acceptor Moiety | Side Group | λmax (nm) |

|---|---|---|---|

| N-Methyl Indole | TCNE | Triazene-substituted Phenyl | 536 |

| N-Methyl Indole | TCNE | Phenyl | 425 |

| N-Methyl Indole | TCNE | Nitrophenyl | 420 |

| N-Methyl Indole | TCNQ | Triazene-substituted Phenyl | 658 |

Data sourced from studies on CA-RE reactions of indole-substituted alkynes. acs.org

The tunable electronic properties of indole-based compounds make them attractive for use in Organic Light-Emitting Diodes (OLEDs). Nitrogen-doped polyarenes, which can be synthesized from ethynyl-indole precursors, are of immense interest as electronic materials. rsc.org For example, derivatives like 7-phenyl-7H-pyrido[3,2-c]carbazole have found applications in OLED devices. rsc.org The introduction of the indole nitrogen into polyaromatic frameworks can significantly alter the LUMO–HOMO energy levels, which is a key factor in designing efficient charge-transporting and emissive materials for OLEDs. rsc.org Symmetrical fluorene (B118485) derivatives connected via ethynyl linkages have also been synthesized and investigated for their applicability in OLEDs, where they can form exciplexes suitable for blue-white light emission. mdpi.com

In the realm of organic photovoltaics, this compound derivatives are utilized in the design of sensitizers for Dye-Sensitized Solar Cells (DSSC) and as components in bulk heterojunction Organic Solar Cells (OSCs). researchgate.netnih.govrsc.org The indole moiety often serves as an electron-rich donor or part of the π-spacer in organic dyes for DSSCs. researchgate.netrsc.org The planarity and electron-donating nature of the indole system facilitate a strong intramolecular charge-transfer transition, which is essential for efficient light harvesting and electron injection. rsc.org

Indolo[3,2-b]indole (IDID), a larger heteroacene containing the indole motif, has been used to create highly efficient p-type hole-transporting materials for perovskite solar cells, achieving outstanding performance. nih.gov Furthermore, π-conjugated polymers derived from ethynyl precursors are being explored for OSC applications due to their broad absorption and suitable energy levels for charge separation at the donor-acceptor interface. nih.gov The ability to form high-quality thin films is another crucial advantage for their use in device fabrication. researchgate.net

Supramolecular Assembly and Non-Covalent Interactions

The structure of this compound provides multiple sites for non-covalent interactions, which are fundamental to directing supramolecular assembly. The indole N-H group is a classic hydrogen bond donor, capable of forming predictable interactions with hydrogen bond acceptors. This interaction is pivotal in creating ordered solid-state structures and directing the assembly of molecules in solution.

The ethynyl group itself can act as a weak hydrogen bond donor (C≡C-H) or participate in π-π stacking interactions with aromatic systems. The combination of the indole ring and the ethynyl group allows for a rich variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are critical in crystal engineering, where they dictate the packing of molecules in the solid state, influencing material properties such as charge mobility and photoluminescence. In larger systems, these non-covalent interactions can guide the formation of self-assembled monolayers or other complex supramolecular architectures. researchgate.net

Precursors for Fluorescent Dyes and Fluorophores

The this compound scaffold is a valuable precursor for the synthesis of fluorescent dyes and fluorophores. publish.csiro.au The combination of the indole core, a known fluorophore in its own right (as seen in the amino acid tryptophan), with the versatile ethynyl group allows for the creation of novel dyes with tunable photophysical properties. nih.gov The ethynyl group serves as a convenient point of attachment to couple the indole moiety to other aromatic or heterocyclic systems via reactions like the Sonogashira coupling, thereby extending the π-conjugation. publish.csiro.au

This extension of conjugation typically leads to a red-shift in both the absorption and emission spectra, allowing for the creation of dyes that fluoresce across the visible spectrum. nih.gov The electronic nature of the group coupled to the ethynyl-indole determines the extent of the spectral shift and influences the quantum yield of fluorescence. For example, coupling with electron-rich aromatics can enhance fluorescence, while coupling to electron-poor systems can lead to intramolecular charge-transfer dyes with unique solvatochromic properties. acs.orgnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

No specific Density Functional Theory (DFT) studies detailing the electronic structure and energetics of 7-Ethynyl-1H-indole were found. DFT is a widely used method to calculate the ground-state electronic state of molecules, providing information on optimized geometry, ground-state energy, and other electronic properties. Such analyses would be crucial for understanding the molecule's stability and fundamental electronic characteristics.

Elucidation of Reaction Mechanisms and Regioselectivity through Computational Modeling

There is no available research that uses computational modeling to elucidate the reaction mechanisms and regioselectivity specifically for this compound. Computational studies on related indole (B1671886) derivatives often investigate reaction pathways, such as cycloadditions or functionalizations, to predict the most likely outcomes. For example, DFT calculations have been used to explain the regioselectivity in the functionalization of other substituted indoles by comparing the energy barriers of different reaction pathways.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge transfer characteristics for this compound is not present in the available literature. The HOMO and LUMO, known as frontier orbitals, are critical for predicting a molecule's reactivity, electronic transitions, and charge transfer properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter in determining the electronic and optical properties of molecules. Studies on similar push-pull chromophores containing indole moieties have used DFT to analyze these orbitals and establish charge-transfer behavior.

Theoretical Predictions for Spectroscopic Properties

No theoretical predictions for the spectroscopic properties (e.g., NMR, IR, UV/Vis) of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT) were found. TD-DFT is a standard method for calculating vertical excitation energies, which correspond to absorption spectra. For related chromophores, theoretical calculations have been used to interpret experimental absorption and emission spectra, often showing a strong correlation between the calculated electronic transitions and the observed spectroscopic data.

In Silico Approaches for Molecular Design and Property Prediction

There is no literature available describing the use of in silico approaches for the molecular design or property prediction of new compounds derived from this compound. In silico methods, including machine learning and molecular docking, are increasingly used to accelerate the discovery of new molecules with desired properties, such as therapeutic potential or specific material characteristics. These computational tools allow for the screening of virtual libraries and the prediction of a compound's bioactivity, toxicity, or pharmacokinetic profile before synthesis.

Applications in Chemical Biology Research in Vitro Focus

Design and Development of Chemical Probes and Tools for Biological Systems

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous natural products and synthetic compounds with diverse biological activities. The addition of an ethynyl (B1212043) group at the 7-position transforms this scaffold into a valuable building block for the creation of sophisticated chemical probes. These probes are designed to interact with specific biological targets and report on their presence, activity, or localization.

Activity-based probes (ABPs) are powerful tools used to profile the functional state of entire enzyme families directly in their native environment. A typical ABP consists of three key components: a reactive group that forms a covalent bond with the active site of an enzyme, a recognition element (or ligand) that directs the probe to a specific class of enzymes, and a reporter tag for detection and analysis.

The terminal alkyne of 7-Ethynyl-1H-indole makes it an ideal component for the modular synthesis of ABPs. The synthesis strategy often involves coupling the indole scaffold, which can act as the recognition element, to a separate molecule containing the reactive group. The ethynyl group is preserved during these initial steps and serves as a latent handle for the final attachment of a reporter tag via click chemistry. This modular approach allows for the rapid generation of a library of probes with diverse recognition elements and reporter tags to screen for activity against various enzyme targets. nih.gov

| Probe Component | Function | Role of this compound |

| Recognition Element | Binds to a specific protein or enzyme family. | The indole scaffold can be modified to serve as the recognition element, targeting specific protein classes. |

| Reactive Group | Forms a covalent bond with the target, often at the active site. | This is typically a separate functional group that is synthetically attached to the indole scaffold. |

| Reporter Tag | Enables visualization or enrichment of the probe-target complex. | The ethynyl group serves as the attachment point for an azide-functionalized reporter tag (e.g., fluorophore, biotin) via click chemistry. |

This interactive table summarizes the components of an Activity-Based Probe and the role of this compound.

A primary challenge in drug discovery is identifying the specific cellular targets of a bioactive small molecule. Chemical probes derived from this compound can be instrumental in this process, often referred to as target deconvolution. In a typical in vitro workflow, a cell lysate or a purified protein mixture is incubated with a probe built from the this compound scaffold. This probe is designed to mimic a bioactive molecule and contains the alkyne handle.

After the probe has bound to its protein target(s), a reporter tag, such as biotin-azide, is attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotin (B1667282) tag allows for the selective enrichment of the probe-protein complexes using streptavidin-coated beads. The captured proteins are then eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry. This approach enables the unbiased identification of proteins that interact with the small molecule probe in a complex biological sample. nih.gov

The ethynyl group on this compound is a key feature for fluorescently labeling biomolecules in fixed or permeabilized cells. Indole derivatives themselves can possess interesting photophysical properties, and the ability to easily attach a wide variety of fluorophores via the alkyne handle greatly expands their utility in cellular imaging. mdpi.commdpi.com

The process involves treating cells with a probe derived from this compound, which localizes to a specific subcellular structure or protein. After fixation and permeabilization to allow entry of reagents, an azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide) is introduced. A click reaction is then initiated, covalently linking the fluorophore to the probe. This allows for high-resolution visualization of the target's distribution and localization within the cell using fluorescence microscopy. nih.govnih.gov This method offers high specificity and signal-to-noise ratio because the fluorophore is only attached at the site of the probe, and the click reaction itself does not typically produce background fluorescence. wiley.com

Role in Exploring Mycobacterial Biology (In Vitro Studies)

The indole nucleus is a structural motif found in compounds with demonstrated activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netresearchgate.net Synthetic indole derivatives have been shown to inhibit various essential processes in Mtb, making them attractive scaffolds for the development of new antimycobacterial agents.

While direct studies on this compound in mycobacterial research are not extensively documented, its structure presents a valuable starting point for creating chemical tools to study Mtb biology. The indole core can be functionalized to target specific mycobacterial enzymes, and the ethynyl group can be used to attach reporter tags. This would enable researchers to develop ABPs to profile enzyme activity in Mtb lysates or to create fluorescent probes to visualize the localization of specific targets within the bacterium in vitro.

Investigation of Protein-Ligand Interactions and Inhibition Mechanisms (e.g., PIKfyve)

The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine (B156593) region of ATP and form key hydrogen bonds within the kinase active site. nih.gov While this compound has not been specifically identified as a potent inhibitor of the lipid kinase PIKfyve, related heterocyclic compounds are known to target this enzyme family. echelon-inc.comresearchgate.net

The this compound structure can be used as a foundation to design and synthesize focused libraries of potential kinase inhibitors. By modifying the indole ring and attaching different functional groups via the ethynyl handle, researchers can explore structure-activity relationships (SAR) to develop potent and selective inhibitors. The alkyne can also be used to create affinity-based probes. In this application, the probe is used to pull down the target kinase from a cell lysate, confirming a direct physical interaction between the compound and the protein, which is a critical step in validating a drug's mechanism of action. dntb.gov.ua

| Research Area | Application of this compound Scaffold |

| Kinase Inhibition | Serves as a core structure for synthesizing libraries of potential kinase inhibitors to explore structure-activity relationships. |

| Target Validation | Used to create affinity probes (e.g., biotinylated) to confirm direct binding to target proteins like kinases via pulldown assays. |

| Mechanism of Action | Development of probes to study how inhibitors interact with their target proteins within the cellular environment. |

This interactive table outlines the potential roles of the this compound scaffold in studying protein-ligand interactions.

Functionalization for Bioorthogonal Chemistry (e.g., Click Chemistry in In Vitro Biological Contexts)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. oregonstate.eduacs.org The terminal alkyne of this compound makes it a prime substrate for one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition, often termed "click chemistry." thermofisher.comdntb.gov.ua

This reaction can be performed in two main ways in vitro:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction where the alkyne on the this compound derivative reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This method is widely used in vitro for labeling proteins in cell lysates and for attaching tags to purified biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in certain biological applications, strained cyclooctynes can be used. However, for probes containing a terminal alkyne like this compound, the reaction partner would be an azide-functionalized biomolecule reacting with a strained-alkyne probe. The ethynyl group on the indole itself is best suited for the copper-catalyzed variant in controlled in vitro systems. researchgate.net

The versatility of the ethynyl group allows for the functionalization of this compound with a vast array of molecules, including affinity tags (biotin), fluorophores, and other small molecules, making it an exceptionally useful tool for chemical biology research. nih.gov

Q & A

Q. What TRIZ-based contradiction analysis frameworks address challenges in scaling up this compound synthesis?

- Methodology : Map technical contradictions (e.g., purity vs. yield) using contradiction matrices. Apply separation principles (e.g., phase transitions) or parameter tuning (e.g., flow chemistry). Validate via DoE (Design of Experiments) to optimize conflicting variables .

Q. How can reproducibility in this compound’s bioactivity assays be improved across laboratories?

- Methodology : Standardize cell lines, assay buffers, and incubation times. Use positive/negative controls from shared reference samples. Publish raw data and statistical codes in open-access repositories. Implement inter-lab validation rounds with blinded samples .

Data Presentation & Ethical Compliance

Q. What guidelines ensure ethical reporting of this compound’s toxicity data in preclinical studies?

Q. How should raw crystallographic data for this compound be archived to meet FAIR principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。